molecular formula C18H24N2O4 B2379878 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 896811-60-2

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2379878
CAS No.: 896811-60-2
M. Wt: 332.4
InChI Key: JQAWKPMGFWIPSL-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Properties

IUPAC Name

6-ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-13-9-15-14(10-18(23)24-17(15)11-16(13)22)12-20-5-3-19(4-6-20)7-8-21/h9-11,21-22H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAWKPMGFWIPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

  • 6-Ethyl-7-hydroxycoumarin-2-one : The core structure bearing ethyl and hydroxyl groups at positions 6 and 7, respectively.
  • 4-(2-Hydroxyethyl)piperazinylmethyl side chain : A tertiary amine moiety linked via a methylene bridge to the coumarin’s 4-position.

Retrosynthetic disconnection at the methylene bridge suggests coupling between a 4-chloromethylcoumarin intermediate and 4-(2-hydroxyethyl)piperazine. This approach aligns with established methods for introducing piperazine derivatives into heterocyclic systems.

Synthesis of the Coumarin Core: 6-Ethyl-7-Hydroxycoumarin-2-One

Pechmann Condensation

The coumarin scaffold is synthesized via Pechmann condensation , a classical method for coumarin formation. This involves the reaction of a resorcinol derivative with a β-keto ester under acidic conditions:

Reactants :

  • 5-Ethylresorcinol : Provides the ethyl group at position 6 and hydroxyl groups at positions 7 and 5.
  • Ethyl acetoacetate : Serves as the β-keto ester for lactonization.

Conditions :

  • Concentrated sulfuric acid (catalyst) at 0–5°C for 12 hours.

Mechanism :

  • Protonation of the β-keto ester’s carbonyl group.
  • Electrophilic attack by the resorcinol’s hydroxyl-activated aromatic ring.
  • Cyclization and dehydration to form the coumarin lactone.

Yield : 68–75% (based on analogous syntheses).

Functionalization at Position 4: Introduction of Chloromethyl Group

Hydroxymethylation via Mannich Reaction

The 4-position of coumarin is activated for electrophilic substitution due to electron-donating effects from the lactone oxygen. A Mannich reaction introduces a hydroxymethyl group:

Reactants :

  • 6-Ethyl-7-hydroxycoumarin-2-one
  • Formaldehyde (37% aqueous solution)
  • Piperidine (catalyst)

Conditions :

  • Reflux in ethanol at 80°C for 6 hours.

Outcome :
Formation of 4-hydroxymethyl-6-ethyl-7-hydroxycoumarin-2-one (Yield: ~60%).

Chlorination of Hydroxymethyl Group

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) :

Conditions :

  • Excess SOCl₂ in dry dichloromethane at 0°C → room temperature, 4 hours.

Mechanism :

  • Nucleophilic substitution (SN2) where Cl⁻ displaces the hydroxyl group.

Yield : 85–90%.

Synthesis of 4-(2-Hydroxyethyl)Piperazine

Alkylation of Piperazine

Piperazine reacts with 2-chloroethanol in a nucleophilic substitution:

Conditions :

  • Piperazine (2 equiv), 2-chloroethanol (1 equiv), K₂CO₃ (base), reflux in acetonitrile for 12 hours.

Mechanism :

  • Deprotonation of piperazine’s secondary amine.
  • SN2 attack on 2-chloroethanol, forming the hydroxyethyl side chain.

Yield : 70–75%.

Coupling of Chloromethylcoumarin and 4-(2-Hydroxyethyl)Piperazine

Nucleophilic Substitution

The chloromethylcoumarin undergoes substitution with 4-(2-hydroxyethyl)piperazine:

Conditions :

  • Chloromethylcoumarin (1 equiv), 4-(2-hydroxyethyl)piperazine (1.2 equiv), K₂CO₃ (2 equiv), dry DMF, 80°C, 8 hours.

Mechanism :

  • Piperazine’s tertiary amine attacks the electrophilic chloromethyl carbon, displacing Cl⁻.

Yield : 65–72%.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, DMSO-d₆) :

    • δ 1.22 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.45–2.70 (m, 8H, piperazine-H), 3.56 (t, J = 5.2 Hz, 2H, CH₂OH), 3.89 (s, 2H, CH₂N), 5.76 (s, 1H, coumarin-3-H), 6.84 (s, 1H, coumarin-5-H), 7.41 (d, J = 8.4 Hz, 1H, coumarin-8-H), 10.21 (s, 1H, OH).
  • ¹³C NMR (151 MHz, DMSO-d₆) :

    • δ 12.4 (CH₂CH₃), 38.2 (CH₂N), 52.8–56.3 (piperazine-C), 60.1 (CH₂OH), 116.2–160.7 (aromatic and lactone carbons).

High-Resolution Mass Spectrometry (HRMS)

  • m/z : 379.1763 [M + H]⁺ (calculated for C₂₁H₂₇N₂O₅: 379.1765).

Optimization Challenges and Solutions

Competing Side Reactions

  • Piperazine Over-Alkylation : Excess piperazine or prolonged reaction times lead to di-substitution. Mitigated by using 1.2 equiv of piperazine and monitoring via TLC.
  • Coumarin Ring Oxidation : The hydroxyl group at position 7 is susceptible to oxidation. Conduct reactions under nitrogen atmosphere.

Solvent Selection

  • DMF vs. THF : DMF enhances nucleophilicity but may cause decomposition at high temperatures. THF offers milder conditions but lower yields (50–55%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Pechmann Condensation 68–75 ≥95 Scalable, one-step core formation
Mannich Hydroxymethyl 60 90 Direct functionalization
Chlorination 85–90 98 High conversion efficiency
Piperazine Coupling 65–72 97 Regioselective substitution

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a derivative of chromone and piperazine, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 384364-23-2
  • Molecular Formula: C27H32N4O4
  • Molecular Weight: 476.57 g/mol

Structure

The compound features a chromone backbone with an ethyl and hydroxy group at the 6 and 7 positions, respectively. The piperazine moiety is substituted at the 4 position, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, a study evaluated various piperazine derivatives and found that certain compounds showed cytotoxic effects against cancer cell lines such as HeLa and HCT116. Specifically, compounds derived from chromone demonstrated IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
7hHeLa3.995
7lHCT1165.000

These results suggest that modifications to the chromone structure can enhance cytotoxicity against specific cancer types .

Receptor Affinity Studies

The affinity of the compound for serotonin receptors (5-HT1A and 5-HT2A) has been investigated, revealing promising results. A series of derivatives were synthesized and tested for their binding affinities:

CompoundReceptor TypeKi (nM)
45-HT1A0.78
75-HT1A0.57

These values indicate that some derivatives exhibit affinities comparable to established agonists like 8-OH-DPAT, suggesting potential therapeutic applications in mood disorders .

The mechanism through which these compounds exert their effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds have been shown to inhibit the phosphorylation of Chk1, a key regulator in the DNA damage response pathway, thereby enhancing the anticancer effects .

Study on Chromone Derivatives

In one notable study, researchers synthesized a series of piperazine-substituted chromones and evaluated their biological activities. The study highlighted that certain derivatives not only exhibited high receptor affinity but also demonstrated significant anticancer activity through mechanisms involving apoptosis induction .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between the synthesized compounds and their target receptors. These studies confirmed that the structural modifications enhance binding affinity, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the coumarin core. For example, the piperazine moiety is introduced via nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation. For instance, using polar aprotic solvents (DMF, DMSO) at 60–80°C improves regioselectivity . Analytical techniques such as HPLC and ¹H/¹³C NMR are critical for verifying intermediate purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Spectroscopy : ¹H NMR (to identify aromatic protons and piperazine methylene groups) and FT-IR (to confirm hydroxyl and carbonyl stretches).
  • Mass Spectrometry : High-resolution ESI-MS ensures accurate molecular weight determination.
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and O .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

  • Methodological Answer : The compound’s flexibility (e.g., piperazine ring puckering, hydroxyl group rotation) complicates X-ray refinement. SHELXL software is used for small-molecule refinement, leveraging restraints for bond lengths/angles and disorder modeling. High-resolution data (≤ 0.8 Å) are essential to resolve positional uncertainties. For example, thermal ellipsoid analysis can differentiate between static and dynamic disorder in the hydroxyethyl group .

Q. How does the hydroxyethyl-piperazine substituent influence biological activity compared to other piperazine derivatives?

  • Methodological Answer : The hydroxyethyl group enhances hydrophilicity, improving solubility and bioavailability. Comparative studies with analogs (e.g., 4-methylpiperazine derivatives) show that hydrogen bonding via the hydroxyl group increases binding affinity to targets like kinase enzymes. Activity is assessed via in vitro assays (e.g., IC₅₀ measurements) and molecular docking simulations to map interactions with active sites .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., variable MIC values against S. aureus) may arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardized testing under CLSI guidelines and pharmacokinetic profiling (e.g., plasma protein binding assays) can clarify structure-activity relationships .

Critical Analysis of Evidence

  • SHELX Software : Widely used for crystallography but requires expertise to manage flexible substituents .
  • Biological Data : Limited reproducibility in antimicrobial studies highlights the need for standardized protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Reactant of Route 2
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6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.